2,4(1H,3H)-Pyrimidinedione, 1-(5-O-benzoyl-2-deoxy-2-fluoro-3-O-(methylsulfonyl)-b-D-arabinofuranosyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(5-O-benzoyl-2-deoxy-2-fluoro-3-O-(methylsulfonyl)-b-D-arabinofuranosyl)-5-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinedione core and several functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-benzoyl-2-deoxy-2-fluoro-3-O-(methylsulfonyl)-b-D-arabinofuranosyl)-5-methyl- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidinedione core, followed by the introduction of the arabinofuranosyl group and subsequent functionalization with benzoyl, fluoro, and methylsulfonyl groups. Each step must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, advanced analytical methods are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(5-O-benzoyl-2-deoxy-2-fluoro-3-O-(methylsulfonyl)-b-D-arabinofuranosyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce new functional groups, altering the compound’s chemical and biological properties.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 1-(5-O-benzoyl-2-deoxy-2-fluoro-3-O-(methylsulfonyl)-b-D-arabinofuranosyl)-5-methyl- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-benzoyl-2-deoxy-2-fluoro-3-O-(methylsulfonyl)-b-D-arabinofuranosyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinedione derivatives and nucleoside analogs with different functional groups. Examples include:
- 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)-5-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-benzoyl-2-deoxy-3-O-(methylsulfonyl)-b-D-arabinofuranosyl)-5-methyl-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(5-O-benzoyl-2-deoxy-2-fluoro-3-O-(methylsulfonyl)-b-D-arabinofuranosyl)-5-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
132776-18-2 |
---|---|
Molecular Formula |
C18H19FN2O8S |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-methylsulfonyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C18H19FN2O8S/c1-10-8-21(18(24)20-15(10)22)16-13(19)14(29-30(2,25)26)12(28-16)9-27-17(23)11-6-4-3-5-7-11/h3-8,12-14,16H,9H2,1-2H3,(H,20,22,24)/t12-,13+,14-,16-/m1/s1 |
InChI Key |
SKWXDJJBFQDDTI-HLPPOEQASA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OS(=O)(=O)C)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OS(=O)(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.